molecular formula C14H14O3S B2832748 (2,6-dimethoxyphenyl)(5-methylthiophen-2-yl)methanone CAS No. 1094457-87-0

(2,6-dimethoxyphenyl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2832748
CAS No.: 1094457-87-0
M. Wt: 262.32
InChI Key: VOPNZNIZMMPZDG-UHFFFAOYSA-N
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Description

The compound “(2,6-dimethoxyphenyl)(1H-pyrrol-2-yl)methanone” is a chemical substance provided by Sigma-Aldrich . It’s part of a collection of rare and unique chemicals for early discovery researchers . Another related compound is “(2,6-Dimethoxy-phenyl)-p-tolyl-methanone” also provided by Sigma-Aldrich .


Chemical Reactions Analysis

A study on the reactions of Bis(2,6-dimethoxyphenyl)methanol in common organic solvents in the presence of an acid was found . The title compound reacted in acetone under mild conditions in the presence of acid to give a new ketone . Analogous reactions were observed in some other alkyl ketones and aldehydes .

Scientific Research Applications

Anticancer Potential

In the realm of anticancer research, derivatives of benzofuran and diphenylmethanone have been synthesized to assess their selective cytotoxicity against tumor cell lines. These studies design and synthesize biologically stable derivatives to evaluate their potency as anticancer agents, showcasing the potential of these compounds in cancer treatment (Hayakawa et al., 2004).

Carbonic Anhydrase Inhibition

Another area of research involves the synthesis of bromophenols and their derivatives to explore their inhibitory properties on human carbonic anhydrase enzymes, which play a role in various physiological processes. These studies aim to identify new bromophenols that exhibit effective carbonic anhydrase inhibitory activity, potentially contributing to the development of treatments for conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Conductivity and Stability in Polymers

Research has also extended to the field of polymer science, where novel aromatic ketone monomers are developed to prepare poly(arylene ether sulfone)s (PAES) with pendant groups. These studies focus on the hydroxide conductivity, dimensional change, water uptake, and alkaline stability of the membranes, highlighting the impact of benzyl-type quaternary ammonium pendants on the properties of PAES (Shi et al., 2017).

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPNZNIZMMPZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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